molecular formula C20H23N3O4S B11223017 4-butyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11223017
M. Wt: 401.5 g/mol
InChI Key: SERLSCATEACUCT-UHFFFAOYSA-N
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Description

4-butyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the benzothiadiazine class. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system substituted with butyl, methoxyphenyl, and methyl groups, as well as a carboxamide moiety. Benzothiadiazines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a suitable amine with a benzothiadiazine precursor, followed by functional group modifications to introduce the butyl, methoxyphenyl, and methyl substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The choice of reagents and reaction conditions is crucial to minimize waste and ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-butyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-butyl-N-(2-methoxyphenyl)-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide include other benzothiadiazine derivatives with different substituents. These compounds share the core benzothiadiazine structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

4-butyl-N-(2-methoxyphenyl)-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H23N3O4S/c1-4-5-12-23-14(2)22-28(25,26)19-13-15(10-11-17(19)23)20(24)21-16-8-6-7-9-18(16)27-3/h6-11,13H,4-5,12H2,1-3H3,(H,21,24)

InChI Key

SERLSCATEACUCT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3OC)C

Origin of Product

United States

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